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molecular formula C21H15N3O3S B8786157 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide

Cat. No. B8786157
M. Wt: 389.4 g/mol
InChI Key: XFNXFWJNBPHHBX-UHFFFAOYSA-N
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Patent
US08895313B2

Procedure details

Prepared as described in the Amide Coupling section using 1,2-dichloroethane 2-(4-aminophenyl)-6-methylbenzothiazole (2.5 g, 10.4 mmol) and 4-nitrobenzoyl chloride (2.12 g, 11.4 mmol) in dry pyridine (30 ml) to give the title compound (4.0 g, 99%) as small tan-coloured needles after recrystallisation from DMF/water.
[Compound]
Name
Amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,2-dichloroethane 2-(4-aminophenyl)-6-methylbenzothiazole
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
2.12 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][C:10]3[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][C:11]=3[N:12]=2)=[CH:4][CH:3]=1.ClCCCl.[N+:22]([C:25]1[CH:33]=[CH:32][C:28]([C:29](Cl)=[O:30])=[CH:27][CH:26]=1)([O-:24])=[O:23]>N1C=CC=CC=1>[N+:22]([C:25]1[CH:26]=[CH:27][C:28]([C:29]([NH:1][C:2]2[CH:3]=[CH:4][C:5]([C:8]3[S:9][C:10]4[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][C:11]=4[N:12]=3)=[CH:6][CH:7]=2)=[O:30])=[CH:32][CH:33]=1)([O-:24])=[O:23] |f:0.1|

Inputs

Step One
Name
Amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1,2-dichloroethane 2-(4-aminophenyl)-6-methylbenzothiazole
Quantity
2.5 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)C.ClCCCl
Step Three
Name
Quantity
2.12 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)NC2=CC=C(C=C2)C=2SC3=C(N2)C=CC(=C3)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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